Diethyl 2-(2-bromobenzyl)malonate
Overview
Description
Diethyl 2-(2-bromobenzyl)malonate is an organic compound with the molecular formula C14H17BrO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 2-bromobenzyl group and two ethyl ester groups. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-bromobenzyl)malonate can be synthesized through the malonic ester synthesis. The process involves the deprotonation of diethyl malonate with a base such as sodium ethoxide, followed by alkylation with 2-bromobenzyl bromide. The reaction typically occurs in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-bromobenzyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted benzyl derivatives.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Nucleophiles: Amines, thiols.
Solvents: Ethanol, methanol, dichloromethane.
Conditions: Reflux, room temperature, acidic or basic hydrolysis.
Major Products
Substituted Benzyl Derivatives: Formed through substitution reactions.
Carboxylic Acids: Resulting from hydrolysis.
Decarboxylated Products: Obtained through thermal decarboxylation.
Scientific Research Applications
Diethyl 2-(2-bromobenzyl)malonate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the formation of substituted benzyl compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of diethyl 2-(2-bromobenzyl)malonate involves its reactivity as a malonic ester The compound can form enolate ions, which act as nucleophiles in various reactionsThe ester groups can undergo hydrolysis and decarboxylation, leading to the formation of carboxylic acids and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the bromobenzyl group.
Diethyl 2-(3,5-dimethoxybenzyl)malonate: Contains a 3,5-dimethoxybenzyl group instead of a bromobenzyl group.
Diethyl 2-(3-methylphenyl)malonate: Contains a 3-methylphenyl group instead of a bromobenzyl group.
Uniqueness
Diethyl 2-(2-bromobenzyl)malonate is unique due to the presence of the bromobenzyl group, which imparts distinct reactivity and allows for specific substitution reactions. This makes it a valuable intermediate in organic synthesis and research applications .
Properties
IUPAC Name |
diethyl 2-[(2-bromophenyl)methyl]propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-8,11H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTUKNWHBBEELY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1Br)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511512 | |
Record name | Diethyl [(2-bromophenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66192-11-8 | |
Record name | Diethyl [(2-bromophenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70511512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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